N-(4-methoxyphenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide
Description
This compound features a propanamide backbone substituted with a 4-methoxyphenyl group at the nitrogen terminus. A sulfanyl (-S-) bridge connects the propanamide to a 1,2,3,4-tetrazole ring, which is further substituted with a 4-methoxyphenyl group at the 1-position. The dual 4-methoxyphenyl groups may influence lipophilicity and receptor interactions.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-25-15-7-3-13(4-8-15)19-17(24)11-12-27-18-20-21-22-23(18)14-5-9-16(26-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAVYYMAZHTVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylamine with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with a tetrazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol.
Catalysts: Triethylamine, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Heterocyclic Core Variations
Compound A : N-(4-Methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide ()
- Heterocycle : 1,2,4-Oxadiazole (vs. tetrazole in the target compound).
- Substituents : 3-Methoxyphenyl on oxadiazole (vs. 4-methoxyphenyl on tetrazole).
- Impact : Oxadiazoles are less acidic than tetrazoles, which may reduce hydrogen-bonding capacity and alter pharmacokinetics.
Compound B : N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
Substituent Position and Functional Group Effects
Compound C : 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one ()
- Heterocycle : Triazolone (vs. tetrazole).
- Substituents : Ethyl-linked 4-methoxyphenyl (vs. direct sulfanyl linkage).
- Impact : Triazolones exhibit diverse bioactivities (e.g., antimicrobial, antitumor) but may have lower stability than tetrazoles .
Compound D : 3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide ()
Pharmacological and Physicochemical Properties
*Calculated based on molecular formula.
Biological Activity
N-(4-methoxyphenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity based on various studies and findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from 4-methoxyaniline. The key steps include the formation of the tetrazole ring and the introduction of the sulfanyl group. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the compound's structure and purity.
Biological Activity Overview
Research has indicated that compounds related to this compound exhibit various biological activities:
Antiparasitic Activity
One study evaluated a related compound, N-(4-methoxyphenyl)pentanamide, against Toxocara canis, showing significant antiparasitic effects. The results indicated that this derivative affected the viability of parasites in a time- and concentration-dependent manner while demonstrating lower cytotoxicity compared to established anthelmintics like albendazole .
Antioxidant and Anticancer Properties
Another investigation focused on derivatives containing similar structural motifs. These compounds were tested for antioxidant activity using the DPPH radical scavenging method. The results showed that some derivatives had antioxidant activity higher than ascorbic acid. Furthermore, anticancer assays against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines revealed that certain derivatives exhibited significant cytotoxicity, particularly against U-87 cells .
Case Studies
- Antiparasitic Effects : In vitro studies demonstrated that exposure to N-(4-methoxyphenyl)pentanamide led to immobilization of T. canis larvae after 48 hours at a concentration of 50 μM. This suggests a slower onset of action compared to albendazole but significant efficacy nonetheless .
- Cytotoxicity Assessment : When tested on human (SH-SY5Y) and monkey (Vero) cell lines, N-(4-methoxyphenyl)pentanamide showed reduced cytotoxicity compared to albendazole, indicating its potential as a safer alternative in therapeutic applications .
Data Tables
| Activity | Compound | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Antiparasitic | N-(4-methoxyphenyl)pentanamide | 50 (after 72h) | >10 |
| Antioxidant | Various derivatives | Varies | N/A |
| Cytotoxicity | Albendazole | ~30% reduction | Low |
| N-(4-methoxyphenyl)pentanamide | Minimal | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
